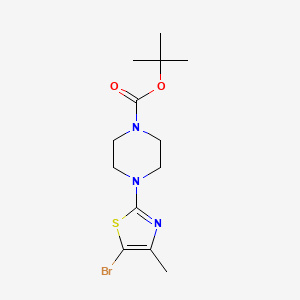

Tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a substituted 1,3-thiazole moiety. The thiazole ring is substituted with a bromo group at position 5 and a methyl group at position 4, conferring distinct electronic and steric properties. This compound is commonly utilized as an intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting heterocyclic-driven interactions (e.g., kinase inhibition or antimicrobial agents). Its Boc group enhances solubility in organic solvents and facilitates selective deprotection during multi-step syntheses .

Properties

Molecular Formula |

C13H20BrN3O2S |

|---|---|

Molecular Weight |

362.29 g/mol |

IUPAC Name |

tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C13H20BrN3O2S/c1-9-10(14)20-11(15-9)16-5-7-17(8-6-16)12(18)19-13(2,3)4/h5-8H2,1-4H3 |

InChI Key |

MMOBYKZXYDXTQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: Common reagents include halides and nucleophiles, leading to the formation of substituted products.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.

Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction, utilizing boron reagents and palladium catalysts to form carbon-carbon bonds.

Scientific Research Applications

Tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate is a chemical compound with potential applications in scientific research . It features a thiazole ring, which can interact with enzymes or receptors, modulating their activity. The bromine atom may participate in halogen bonding, further stabilizing the interaction with the target.

Scientific Research Applications

This compound is used as a building block for the synthesis of more complex molecules in organic chemistry. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

- Biological Research This compound can be used to study the interactions of thiazole-containing molecules with biological targets. It serves as a precursor for the synthesis of bioactive molecules that can be tested for various biological activities, such as antimicrobial or anticancer properties.

- Medicinal Chemistry This compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit therapeutic effects and are investigated for their efficacy and safety in treating various diseases.

- Agrochemical Industry This compound can be used to develop new pesticides or herbicides. Its structural features allow for the design of molecules that can interact with specific biological pathways in pests or weeds, providing effective control measures.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate involves the inhibition of protein kinase B (PKB/Akt). This inhibition disrupts the Akt signaling pathway, which is crucial for cell survival, growth, and metabolism. By targeting this pathway, the compound can modulate cellular processes and has potential therapeutic applications in cancer treatment.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Electronic and Reactivity Profiles

- Thiazole vs. Pyridine/Pyrimidine : The thiazole ring in the target compound introduces sulfur-based electronegativity and π-deficient character, enhancing hydrogen bonding and metal coordination compared to pyridine/pyrimidine analogues .

- Bromo Substituent : The 5-bromo group in the thiazole ring facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas brominated pyridines/pyrimidines (e.g., ) may exhibit slower reactivity due to stronger C-Br bond stability in aromatic systems.

Biological Activity

Tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Molecular Formula: C13H17BrN2O2S

Molecular Weight: 333.25 g/mol

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The thiazole moiety is known for its role in modulating biological responses, potentially enhancing the compound's efficacy against specific diseases.

Biological Activities

-

Antitumor Activity

- Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole rings can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, thiazole-based compounds have shown significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations required to inhibit cell proliferation .

- Antimicrobial Properties

- Neuroprotective Effects

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazole ring can significantly affect the biological activity of the compound. For example:

- Substitution at the 4-position of the thiazole ring with electron-donating groups enhances anticancer activity.

- The bromine atom at position 5 contributes to increased lipophilicity, aiding in better membrane permeability and bioavailability.

Q & A

Q. What are the critical steps in synthesizing tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate?

- Methodological Answer : The synthesis typically involves:

Piperazine Functionalization : Reacting tert-butyl piperazine-1-carboxylate with a brominated thiazole precursor (e.g., 5-bromo-4-methyl-1,3-thiazole) under nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling conditions.

Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is introduced early to protect the piperazine nitrogen, ensuring regioselectivity during subsequent reactions .

Purification : Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) or recrystallization is used to isolate the product.

- Key Conditions :

- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

- Bases: Triethylamine (TEA) or sodium carbonate to neutralize byproducts.

- Catalysts: Palladium complexes (e.g., Pd(dppf)Cl₂) for coupling reactions .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identify protons and carbons in the piperazine, thiazole, and Boc groups. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while thiazole protons resonate at 6.5–7.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% typical for research use) using C18 columns and UV detection at 254 nm .

- Mass Spectrometry (LCMS/HRMS) : Confirm molecular weight (e.g., [M+H]⁺ for C₁₃H₂₁BrN₃O₂S: ~362.03) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the 5-bromo-4-methylthiazole moiety?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos-Pd-G3) to enhance coupling efficiency. Evidence suggests XPhos improves yields in Suzuki-Miyaura reactions .

- Solvent/Base Pairing : Use polar aprotic solvents (e.g., DMF) with weak bases (K₂CO₃) to minimize side reactions.

- Temperature/Time : Heating at 80–100°C for 12–16 hours in sealed vessels improves conversion .

- Troubleshooting Low Yields :

- Add molecular sieves to scavenge moisture in moisture-sensitive reactions.

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. How are contradictions in spectral data resolved during structural validation?

- Methodological Answer :

- Multi-Technique Cross-Verification :

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09) .

Q. What strategies mitigate steric hindrance during cross-coupling reactions on the thiazole ring?

- Methodological Answer :

- Pre-activation of Substrates : Use boronic ester derivatives (e.g., 5-bromo-4-methylthiazole-2-boronic acid pinacol ester) to enhance reactivity .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 16 hours conventional) while maintaining yield .

- Directed Ortho-Metalation : Introduce directing groups (e.g., –OMe) to control regioselectivity in halogenated thiazoles .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed HPLC retention times?

- Methodological Answer :

- Column Variability : Test C18 vs. phenyl-hexyl columns; adjust mobile phase (e.g., 0.1% TFA in water/acetonitrile) to improve resolution .

- Degradation Check : Perform stability studies (e.g., 24-hour exposure to light/heat) to rule out decomposition.

- Internal Standards : Spike samples with a known compound (e.g., caffeine) to calibrate retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.